molecular formula C11H15N3O3 B14913611 1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid

1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid

Cat. No.: B14913611
M. Wt: 237.25 g/mol
InChI Key: UWPHSXIXQGTJJP-UHFFFAOYSA-N
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Description

1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid is a heterocyclic compound that features both pyrazole and piperidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and piperidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid typically involves the condensation of pyrazole derivatives with piperidine carboxylic acid derivatives. One common method involves the reaction of 1H-pyrazole-1-acetic acid with piperidine-2-carboxylic acid under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or tetrahydrofuran, often with the aid of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(1h-Pyrazol-1-yl)acetyl)piperidine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which allows for distinct chemical reactivity and biological activity. The combination of pyrazole and piperidine rings provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2-pyrazol-1-ylacetyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c15-10(8-13-6-3-5-12-13)14-7-2-1-4-9(14)11(16)17/h3,5-6,9H,1-2,4,7-8H2,(H,16,17)

InChI Key

UWPHSXIXQGTJJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)CN2C=CC=N2

Origin of Product

United States

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